2-(Cyclobutylamino)-4-methylpentan-1-ol 2-(Cyclobutylamino)-4-methylpentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487546
InChI: InChI=1S/C10H21NO/c1-8(2)6-10(7-12)11-9-4-3-5-9/h8-12H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

2-(Cyclobutylamino)-4-methylpentan-1-ol

CAS No.:

Cat. No.: VC16487546

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclobutylamino)-4-methylpentan-1-ol -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 2-(cyclobutylamino)-4-methylpentan-1-ol
Standard InChI InChI=1S/C10H21NO/c1-8(2)6-10(7-12)11-9-4-3-5-9/h8-12H,3-7H2,1-2H3
Standard InChI Key BBXLELOOOGXEDS-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CO)NC1CCC1

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(cyclobutylamino)-4-methylpentan-1-ol, reflecting its pentanol chain with specific substituents. The molecular formula is C₁₀H₂₁NO, derived from the cyclobutyl ring (C₄H₇), the amino group (NH), and the branched pentanol moiety (C₅H₁₃O) . The molecular weight is 171.28 g/mol, consistent with analogs such as 1-(cyclobutylamino)-4-methylpentan-3-ol .

Stereochemical Considerations

The compound contains two stereogenic centers: the second carbon (bearing the cyclobutylamino group) and the fourth carbon (methyl branch). This stereochemical complexity suggests the existence of four possible diastereomers, though specific configurations remain uncharacterized in the literature. The presence of hydroxyl and amine functional groups also introduces potential for intramolecular hydrogen bonding, influencing conformational stability .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for 2-(cyclobutylamino)-4-methylpentan-1-ol is unavailable, related compounds provide benchmarks. For example, 4-methyl-1-pentanol (CID 12296) exhibits characteristic O–H stretches near 3300 cm⁻¹ in IR and methyl group proton resonances at δ 0.8–1.0 ppm in ¹H NMR . The cyclobutylamino group would likely show N–H stretches near 3350 cm⁻¹ and ring proton resonances between δ 1.6–2.2 ppm .

Synthesis and Manufacturing

Reductive Amination

A plausible route involves reductive amination between 4-methylpentan-1-ol-2-one and cyclobutylamine. Using a catalyst like sodium cyanoborohydride in methanol, the ketone reacts with the amine to form the secondary amine, followed by reduction of the intermediate imine .

Epoxide Ring-Opening

Another approach could utilize the ring-opening of 2,3-epoxy-4-methylpentane with cyclobutylamine. The nucleophilic amine attacks the less substituted epoxide carbon, yielding the amino alcohol after acid workup. This method offers stereochemical control depending on reaction conditions .

Industrial-Scale Production Challenges

Scale-up faces hurdles such as:

  • Purification difficulties due to polar functional groups complicating crystallization.

  • Stereoisomer separation requiring chiral chromatography or asymmetric synthesis techniques.

  • Cost of cyclobutylamine, a specialty reagent with limited commercial availability .

Physicochemical Properties

Estimated Physical Constants

PropertyValueBasis of Estimation
Melting Point45–55°CAnalog data
Boiling Point220–230°CGroup contribution methods
LogP (Octanol-Water)2.3 ± 0.2XLogP3-AA for analog
Solubility in Water5–10 g/L (20°C)Hydrophobicity index

Reactivity Profile

  • Acid-Base Behavior: The amine (pKa ≈ 10.5) and alcohol (pKa ≈ 16) groups confer mild basicity and weak acidity, respectively.

  • Oxidation Sensitivity: The secondary alcohol may oxidize to a ketone under strong oxidizing conditions (e.g., CrO₃).

  • Thermal Stability: Decomposition above 250°C likely produces cyclobutane derivatives and unsaturated hydrocarbons .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Amino alcohols serve as precursors to β-blockers and antiviral agents. The cyclobutyl group’s strained ring system could enhance target binding affinity in drug candidates, though no specific studies on this compound are reported .

Chiral Auxiliaries

The stereogenic centers make this compound a potential chiral auxiliary in asymmetric synthesis, particularly for inducing helicity in metal-organic frameworks .

Corrosion Inhibition

Analogous amino alcohols show efficacy as corrosion inhibitors in acidic environments. The methyl branch may improve lipid solubility, enhancing protective film formation on metal surfaces .

Future Research Directions

Pharmacological Screening

Priority areas include:

  • Kinase inhibition assays leveraging the cyclobutyl group’s steric profile.

  • Antimicrobial activity against Gram-positive pathogens.

Green Synthesis Methods

Developing catalytic asymmetric routes using organocatalysts could improve sustainability. Biocatalytic approaches with transaminases or alcohol dehydrogenases are also promising .

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